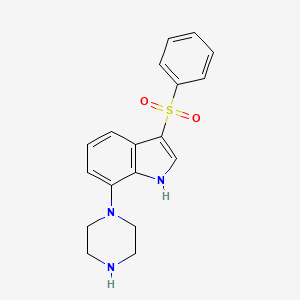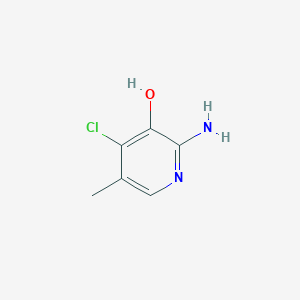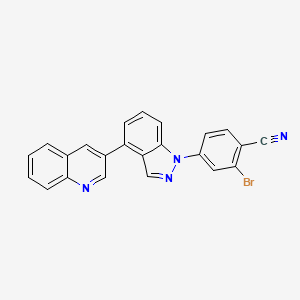
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine derivatives, followed by bromination and nitrile formation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles.
Cyclization Reactions: The indazole moiety can participate in further cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Cyclization: Cyclization can be facilitated by acids or bases under controlled temperatures.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cyclization can lead to more complex polycyclic structures.
科学的研究の応用
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action for 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The quinoline and indazole moieties suggest potential binding to enzymes or receptors, influencing biological processes .
類似化合物との比較
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in having a bromo and nitrile group but lacks the quinoline and indazole moieties.
2-Bromo-4-quinolinone: Shares the quinoline structure but differs in the rest of the molecule.
Uniqueness
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a benzonitrile core with both quinoline and indazole moieties
特性
分子式 |
C23H13BrN4 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
2-bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-23-7-3-5-19(20(23)14-27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H |
InChIキー |
RMXBEQONYZCPJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC(=C(C=C5)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


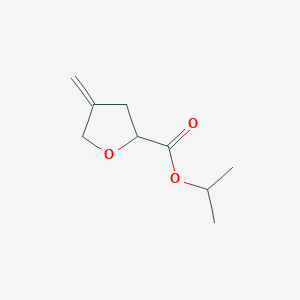
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
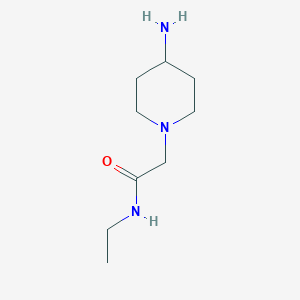

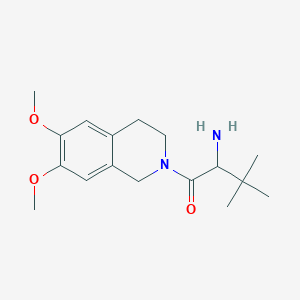
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

